molecular formula C24H18N2O3 B3589348 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3589348
M. Wt: 382.4 g/mol
InChI Key: WCFSUZSJSFLHOE-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide (CAS: 352666-74-1, molecular formula: C₂₃H₁₆N₂O₃, molecular weight: 368.38 g/mol) is a benzofuran-carboxamide derivative featuring a substituted phenyl ring with a 5-methylbenzoxazole moiety. The compound’s structure combines a benzofuran core linked via a carboxamide group to a 2-methyl-3-(5-methylbenzoxazol-2-yl)phenyl substituent. Benzofuran and benzoxazole rings are pharmacologically significant due to their electron-rich aromatic systems, which enable diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets .

Properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c1-14-10-11-21-19(12-14)26-24(29-21)17-7-5-8-18(15(17)2)25-23(27)22-13-16-6-3-4-9-20(16)28-22/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSUZSJSFLHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzoxazole and benzofuran rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Benzoxazole Derivatives with Sulfanyl Acetohydrazide Groups
  • Example : 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives.
  • Key Differences : These compounds replace the benzofuran-carboxamide group with a sulfanyl acetohydrazide moiety. The sulfanyl group enhances electrophilicity, while the hydrazide functionality is common in antimicrobial and antitubercular agents.
  • Implications : The target compound’s carboxamide group may improve metabolic stability compared to hydrazides, which are prone to hydrolysis .
Fluorescent Benzoxazole Brighteners
  • Example : 5-Methyl-2-[4-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS: 2397-00-4).
  • Key Differences : Extended conjugation via ethenyl linkages in brighteners optimizes fluorescence for industrial applications, whereas the target compound’s carboxamide group prioritizes hydrogen bonding for pharmaceutical interactions.
  • Implications : Structural similarity in benzoxazole substitution but divergent applications (materials science vs. drug design) .
Benzofuran-Thiazole Hybrids
  • Example : N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide.
  • Key Differences : A thiazole ring replaces the benzoxazole moiety. Thiazoles are bioisosteres for benzoxazole, offering altered electronic properties and binding selectivity (e.g., antimicrobial vs. kinase inhibition).
  • Implications : Substitution of benzoxazole with thiazole may modulate target specificity and solubility .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Method
Target Compound 368.38 Benzofuran, benzoxazole, carboxamide Potential kinase inhibition Amidation coupling
2-[(5-Methylbenzoxazol-2-yl)sulfanyl]acetohydrazide ~265 (estimated) Sulfanyl, hydrazide Antimicrobial Solvent-free reductive amination
Fluorescent Brightener (CAS 2397-00-4) ~424 (estimated) Ethenyl, benzoxazole Industrial fluorescence Cross-coupling reactions
N-[5-(Fluorophenylmethyl)thiazol-2-yl]benzofuran-2-carboxamide ~382 (estimated) Thiazole, fluorophenyl Antimicrobial, anticancer Multi-step amidation
Impact of Fluorine Substitution
  • Example : 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ().
  • Comparison : Fluorination at the benzofuran ring enhances metabolic stability and binding affinity in drug candidates. The target compound lacks fluorine but incorporates a methyl group on benzoxazole, favoring lipophilicity over electronegativity .
Carboxamide vs. Carbamothioyl Derivatives
  • Example : N-{[2-methyl-3-(5-methylbenzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide (CAS: 347331-57-1).
  • Comparison : Replacing carboxamide with carbamothioyl introduces sulfur, altering hydrogen-bonding capacity and redox sensitivity. This may affect pharmacokinetics (e.g., longer half-life for carbamothioyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

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